Pyrazine-2-carbothioamide

Übersicht

Beschreibung

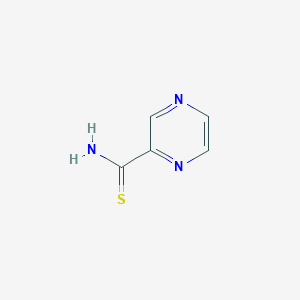

Pyrazine-2-carbothioamide (CAS 4604-72-2, molecular formula C₅H₅N₃S, molecular weight 139.18) is a sulfur-containing heterocyclic compound derived from pyrazine-2-carboxamide, where the oxygen atom in the amide group is replaced by sulfur . This substitution significantly enhances its biological activity, particularly in antimicrobial and antitubercular applications. The compound exhibits a density of 1.358 g/cm³, a melting point of 200°C, and moderate lipophilicity (log P ~1.36), which influences its pharmacokinetic properties . Its structure allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity against pathogens like Mycobacterium tuberculosis and fungi .

Vorbereitungsmethoden

Classical Thionation of Pyrazine-2-carboxamide

The most direct route to pyrazine-2-carbothioamide involves the thionation of pyrazine-2-carboxamide, where the carbonyl oxygen atom is replaced by sulfur. This transformation is typically achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) under reflux conditions .

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent offers a mild and efficient method for converting carboxamides to thioamides. For this compound synthesis:

-

Pyrazine-2-carboxamide is suspended in anhydrous toluene or tetrahydrofuran (THF).

-

Lawesson’s reagent (1.1–1.3 equivalents) is added, and the mixture is refluxed for 6–12 hours under nitrogen.

-

The reaction progress is monitored via thin-layer chromatography (TLC).

-

Post-reaction, the solvent is evaporated, and the crude product is purified via recrystallization from ethanol or column chromatography.

This method yields this compound as yellow crystals with a melting point of 195–204°C . The reaction mechanism involves nucleophilic attack by the amide nitrogen on the electrophilic phosphorus center of Lawesson’s reagent, followed by sulfur transfer and elimination of byproducts.

Phosphorus Pentasulfide (P₄S₁₀) Thionation

An alternative approach employs P₄S₁₀ in pyridine or xylene:

-

Pyrazine-2-carboxamide and P₄S₁₀ (2 equivalents) are refluxed in pyridine for 8–16 hours.

-

The mixture is cooled, poured into ice water, and neutralized with dilute HCl.

-

The precipitated thioamide is filtered and recrystallized.

While cost-effective, this method requires stringent moisture control and often results in lower yields (60–75%) compared to Lawesson’s reagent (85–90%) .

Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds

The Jones-Karmas-Spoerri method , originally developed for 2(1H)-pyrazinones, has been adapted for thioamide synthesis . This one-pot condensation leverages α-amino acid amides and 1,2-dicarbonyl precursors to construct the pyrazine ring.

General Protocol

-

Glycine thioamide (or its derivatives) is reacted with glyoxal (or substituted 1,2-diketones) in alkaline medium.

-

The reaction proceeds via nucleophilic attack of the α-amino group on the diketone, followed by cyclization and dehydration.

-

Key parameters include:

-

Temperature: −50°C to 0°C to minimize side reactions.

-

Base: Sodium hydroxide (8.0–8.6 mmol/min addition rate) or piperidine.

-

Solvent: Ethanol or tetrahydrofuran.

-

Homolytic Aroylation and Subsequent Functionalization

Aroylation strategies, as reported by Křupková et al., involve radical-mediated substitution to introduce benzoyl groups at position 5 of the pyrazine ring . While primarily used for derivatives like 5-aroylpyrazine-2-carbothioamides , this method provides insights into functionalizing the parent compound:

Reaction Overview

-

Pyrazine-2-carbonitrile is treated with aromatic aldehydes (e.g., benzaldehyde derivatives) under radical-initiated conditions.

-

The resulting aroylated intermediate is hydrolyzed to the carboxylic acid and subsequently converted to the thioamide via thionation.

Though indirect, this route highlights the versatility of this compound as a scaffold for complex derivatives.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Lawesson’s reagent | Pyrazine-2-carboxamide | 85–90% | Reflux, inert atmosphere | High yield, mild conditions | Cost of Lawesson’s reagent |

| P₄S₁₀ thionation | Pyrazine-2-carboxamide | 60–75% | Pyridine reflux | Low cost | Moisture-sensitive, longer reaction |

| Jones-Karmas-Spoerri | Glycine thioamide + glyoxal | 70–80% | −50°C, alkaline medium | Tunable substituents | Multi-step, requires specialized setup |

| Homolytic aroylation | Pyrazine-2-carbonitrile | 50–65% | Radical initiation | Access to derivatives | Indirect, lower yield |

Challenges and Optimization Strategies

Purification Difficulties

This compound’s polar nature complicates purification. Recrystallization solvents (e.g., ethanol-water mixtures) and chromatographic techniques (silica gel with ethyl acetate/hexane) are commonly employed .

Moisture Sensitivity

Thionation reactions using P₄S₁₀ require anhydrous conditions. Molecular sieves or Dean-Stark traps improve yields by removing generated H₂S .

Regioselectivity in Condensation Reactions

The Jones-Karmas-Spoerri method’s regioselectivity depends on the steric and electronic properties of the α-amino amide and diketone. Bulky substituents favor formation of the 5,6-disubstituted products, while glyoxal derivatives yield the unsubstituted core .

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrazin-2-thiocarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Pyrazin-2-carbonsäure zu bilden.

Reduktion: Reduktionsreaktionen können Pyrazin-2-carboxamid liefern.

Substitution: Substitutionsreaktionen können an den Stickstoff- oder Schwefelatomen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Säurechloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Pyrazin-2-carbonsäure.

Reduktion: Pyrazin-2-carboxamid.

Substitution: Verschiedene substituierte Pyrazinderivate.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research has shown that pyrazine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which demonstrated micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. For instance, compounds with a 5-(heptylamino) substituent showed an MIC of 0.78 µg/mL, indicating potent activity against this pathogen .

Antiviral Properties

Recent studies have focused on the antiviral potential of pyrazine derivatives against SARS-CoV-2. A series of pyrazine conjugates were synthesized and screened for their efficacy against the virus. Notably, compounds with IC50 values in the low millimolar range exhibited promising antiviral activity, suggesting that pyrazine derivatives could serve as potential therapeutic agents for COVID-19 .

Case Study 1: Antitubercular Agents

A comprehensive study explored the synthesis of substituted N-phenylpyrazine-2-carboxamides as potential antitubercular agents. The compounds were evaluated for their activity against multiple mycobacterial strains, with several candidates showing low cytotoxicity alongside effective inhibition .

| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | >38 |

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another study, microwave-assisted synthesis of pyrazine conjugates led to the identification of compounds with significant antiviral properties against SARS-CoV-2. The selectivity index of these compounds indicated enhanced efficacy compared to established antiviral drugs like Favipiravir .

| Compound ID | IC50 (mM) | CC50 (mM) | Selectivity Index |

|---|---|---|---|

| 12a | 0.2064 | 1.396 | 6.75 |

| 12i | 0.3638 | 1.142 | 3.14 |

Wirkmechanismus

The mechanism of action of Pyrazine-2-thio Carboxamide involves its conversion to pyrazinoic acid within the bacterial cell. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions at acidic pH levels, leading to the death of Mycobacterium tuberculosis . The compound specifically targets the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Thioamide vs. Amide Derivatives

Thioamide derivatives consistently outperform their amide counterparts in antimicrobial activity. For example:

- 5-Butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide (2j) achieved 91% inhibition against M. tuberculosis at MIC <6.25 µg/mL, compared to amide derivatives like 5-butyl-6-(butylsulfanyl)pyrazine-2-carboxamide (1i) , which showed negligible antifungal activity .

- 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide (3d) exhibited 90% inhibition against M. tuberculosis, attributed to the thioamide group’s enhanced electron-withdrawing and lipophilic properties .

Key Mechanism : The sulfur atom in thioamides increases lipophilicity (e.g., log P = 4.95 for compound 2j) and improves membrane permeability, facilitating target engagement .

Substituent Effects on Activity

Antitubercular Activity

Trends :

- Bulky substituents (e.g., phenylsulfanyl at position 6) enhance activity by increasing lipophilicity and steric interactions with bacterial targets .

- Electron-withdrawing groups (e.g., 4-chlorobenzoyl) improve target binding via dipole interactions .

Antifungal Activity

| Compound | Substituents | MIC (mmol/mL) | Target Fungus | Reference |

|---|---|---|---|---|

| 3a (Thioamide) | 5-benzoyl | 1.95 | T. mentagrophytes | |

| 1i (Amide) | 5-butyl, 6-butylsulfanyl | >10 | T. mentagrophytes |

Insight : Benzoyl groups at position 5 enhance antifungal activity, while alkyl sulfanyl groups reduce efficacy due to lower electron density .

Physicochemical Properties

| Property | This compound | Pyrazine-2-carboxamide | Ethionamide |

|---|---|---|---|

| Molecular Weight | 139.18 | 123.11 | 166.24 |

| log P | 1.36 | 0.85 | 1.50 |

| Aqueous Solubility | Low | Moderate | Low |

| Melting Point (°C) | 200 | 189–191 | 164–166 |

Key Observations :

Biologische Aktivität

Pyrazine-2-carbothioamide is a derivative of pyrazine, a six-membered heterocyclic compound containing nitrogen. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The presence of the carbothioamide group enhances its reactivity and biological potential compared to other pyrazine derivatives.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown mycobacteriostatic and mycobacteriocidal activities in vitro, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Mycobactericidal |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds derived from pyrazine have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This compound exhibited IC50 values ranging from 0.13 to 0.19 µM against these cell lines, indicating potent inhibitory effects comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Pyrazine Derivatives

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazine derivatives. A study demonstrated that certain compounds could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, with EC50 values as low as 3.68 μM . The mechanism involves upregulating Bcl-2 and downregulating cytochrome-C expression.

Table 3: Neuroprotective Activity of Pyrazine Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC12 | 3.68 | Mitochondrial pathway inhibition |

Case Studies

- Antimycobacterial Evaluation : In a comparative study, pyrazine derivatives were tested against Mycobacterium tuberculosis strains. The results indicated that several compounds, including this compound, exhibited MIC values comparable to existing treatments like pyrazinamide .

- Anticancer Studies : A series of synthesized pyrazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis in BEL-7402 cells with an IC50 value of 10.74 µM .

- Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models demonstrated that certain pyrazine derivatives could protect human endothelial cells from hydrogen peroxide-induced damage, highlighting their potential in neurodegenerative disease therapies .

Q & A

Q. [Basic] What are common synthetic routes for Pyrazine-2-carbothioamide derivatives?

This compound derivatives are typically synthesized via cyclization reactions or nucleophilic substitutions. For example:

- Cyclization : Piperazine-based carbothioamides can be synthesized by reacting 1,2-diamine derivatives with sulfonamide salts in the presence of DBU (1,8-diazabicycloundec-7-ene) .

- Nucleophilic substitution : Thioamide groups are introduced using thiourea or ammonium thiocyanate under basic conditions, as seen in the synthesis of 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide .

- Oxidation/Reduction : Post-synthetic modifications may involve oxidizing thioamide to carboxamide using H₂O₂ or reducing nitro groups to amines with LiAlH₄ .

Key Considerations :

- Optimize reaction conditions (temperature, solvent, catalyst) to improve yield and purity.

- Use HPLC or NMR to confirm the absence of side products like sulfonic acid derivatives.

Q. [Basic] How can structural characterization of this compound be performed?

Structural analysis employs a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with a = 13.7017 Å, b = 14.1585 Å, c = 8.2698 Å, and β = 93.151° for (2Z)-N-(2-Chlorobenzyl)hydrazinecarbothioamide) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl groups in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 333.4 for C₁₇H₁₇F₂N₃S) .

Eigenschaften

IUPAC Name |

pyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURPUMROGYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196699 | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-72-2 | |

| Record name | 2-Pyrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinethiocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINETHIOCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.